Tert-butyl 4,4-dicyanopiperidine-1-carboxylate
Description
Tert-butyl 4,4-dicyanopiperidine-1-carboxylate is a piperidine-based organic compound featuring a tert-butyl carbamate group at the 1-position and two cyano (-CN) substituents at the 4-position of the piperidine ring. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry, catalysis, and materials science. The tert-butyl group enhances solubility in non-polar solvents and stabilizes the carbamate moiety, while the dual cyano groups increase polarity and reactivity, enabling applications in cross-coupling reactions or as intermediates in drug synthesis.
Properties
IUPAC Name |
tert-butyl 4,4-dicyanopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-11(2,3)17-10(16)15-6-4-12(8-13,9-14)5-7-15/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSRIWSEDUHYOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4,4-dicyanopiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and cyanide sources. One common method includes the following steps:
Starting Material: 4,4-dicyanopiperidine.
Reagent: Tert-butyl chloroformate.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane, under an inert atmosphere (e.g., nitrogen) to prevent oxidation. The temperature is maintained at room temperature to slightly elevated temperatures (20-40°C).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors equipped with temperature and pressure control.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4,4-dicyanopiperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The cyano groups can participate in nucleophilic substitution reactions.
Reduction Reactions: The cyano groups can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) in methanol.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.
Major Products
Substitution: Substituted piperidine derivatives.
Reduction: 4,4-diaminopiperidine derivatives.
Hydrolysis: 4,4-dicyanopiperidine-1-carboxylic acid.
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Development
TBDPC has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can enhance biological activity or improve pharmacokinetic properties. The presence of the dicyano group contributes to its reactivity, making it suitable for further derivatization into more complex molecules that may exhibit therapeutic effects against various diseases.
Case Study: Anticancer Agents
Research has indicated that derivatives of TBDPC can be synthesized to create compounds with anticancer properties. For instance, studies have shown that certain modifications lead to increased apoptosis in cancer cells, suggesting a pathway for developing new cancer therapies .
1.2 Enzyme Inhibition
TBDPC serves as a scaffold for designing enzyme inhibitors. Its ability to interact with specific enzymes makes it a candidate for developing treatments targeting enzyme-related diseases. The compound has been shown to inhibit certain cytochrome P450 enzymes, which are crucial in drug metabolism .
Material Science
2.1 Polymer Chemistry
In material science, TBDPC is utilized in the synthesis of polymers with enhanced mechanical properties and thermal stability. The incorporation of TBDPC into polymer matrices can improve the material's resilience and functionality.
Table 1: Properties of TBDPC-based Polymers
| Property | Value |
|---|---|
| Thermal Stability | High |
| Mechanical Strength | Enhanced |
| Chemical Resistance | Improved |
2.2 Coatings and Adhesives
TBDPC is also explored as an additive in coatings and adhesives. Its unique chemical structure enhances adhesion properties and provides resistance to environmental degradation, making it suitable for applications in automotive and aerospace industries .
Synthetic Methodologies
3.1 Organic Synthesis
TBDPC is employed as a building block in organic synthesis due to its versatile functional groups. It can participate in various reactions such as nucleophilic substitutions and cycloadditions, facilitating the construction of complex organic molecules.
Case Study: Synthesis of Heterocycles
Researchers have utilized TBDPC in the synthesis of novel heterocyclic compounds, which are essential in drug discovery. The reactions involving TBDPC have shown high yields and selectivity, indicating its effectiveness as a synthetic intermediate .
3.2 Green Chemistry Applications
The use of TBDPC in green chemistry is notable due to its potential for reducing waste and improving reaction efficiency. Its reactivity allows for one-pot synthesis methods that minimize the need for multiple solvents and reagents, aligning with sustainable practices in chemical manufacturing .
Mechanism of Action
The mechanism of action of tert-butyl 4,4-dicyanopiperidine-1-carboxylate involves its interaction with specific molecular targets. The cyano groups can act as electron-withdrawing groups, influencing the reactivity of the piperidine ring. This compound can interact with enzymes and receptors, potentially inhibiting their activity by binding to active sites or altering their conformation .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
Electronic Effects: The dual cyano groups in this compound increase electron-withdrawing character, enhancing electrophilicity compared to electron-donating substituents like methoxyphenyl (e.g., in ). This property may facilitate nucleophilic substitutions or cycloaddition reactions. Boronate ester-containing derivatives (e.g., ) exhibit distinct reactivity in cross-coupling reactions due to the boron atom’s sp² hybridization.
Steric Considerations: The 4,4-dicyano substitution creates a rigid, planar geometry at the piperidine ring, contrasting with bulky substituents like phenoxymethyl boronate esters () or dichloroanilino groups (), which introduce steric hindrance affecting binding affinity in biological targets.
Solubility and Stability: The tert-butyl carbamate group universally improves lipid solubility across all analogues. However, polar substituents (e.g., -CN in the target compound) reduce solubility in non-polar solvents compared to methoxyphenyl or boronate ester derivatives.
Biological Activity
Tert-butyl 4,4-dicyanopiperidine-1-carboxylate (TBDCPC) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of TBDCPC, exploring its mechanisms, effects, and relevant case studies.
Chemical Structure and Properties
TBDCPC features a piperidine core with two cyano groups at the 4-position and a tert-butyl ester at the 1-position. Its chemical structure can be represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 218.25 g/mol
The presence of cyano groups enhances the compound's reactivity and potential interactions with biological targets.
TBDCPC has been studied for its interactions with various biological pathways, particularly in relation to its effects on G-protein coupled receptors (GPCRs). Recent studies indicate that compounds similar to TBDCPC can act as agonists or antagonists for specific GPCRs, influencing metabolic pathways related to glucose homeostasis and insulin secretion.
Pharmacological Studies
- GPR119 Agonism : Research has shown that derivatives of TBDCPC may activate GPR119, a receptor implicated in the regulation of glucose levels and insulin secretion. In vitro studies demonstrated that certain analogs exhibited enhanced potency in stimulating glucose-dependent insulin secretion in HEK293 cells transfected with GPR119 .
- Cytotoxicity and Antitumor Activity : Some studies have explored the cytotoxic effects of TBDCPC on cancer cell lines. For instance, TBDCPC and its derivatives were evaluated for their ability to induce apoptosis in various tumor cell lines, showing promising results that warrant further investigation into their therapeutic potential .
Case Studies
- Case Study 1 : A study involving TBDCPC analogs highlighted their efficacy in enhancing GLP-1 (Glucagon-like peptide-1) signaling pathways, which are crucial for managing type 2 diabetes mellitus (T2DM). The analogs showed improved EC50 values compared to previously known GPR119 agonists, indicating their potential as therapeutic agents .
- Case Study 2 : In another research effort, the synthesis and biological evaluation of TBDCPC derivatives demonstrated significant anti-inflammatory properties. The compounds were tested against inflammatory markers in vitro, revealing a reduction in cytokine production in response to pro-inflammatory stimuli .
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| GPR119 Agonism | Enhanced insulin secretion | |
| Cytotoxicity | Induced apoptosis in tumor cells | |
| Anti-inflammatory | Reduced cytokine production |
Structure-Activity Relationship (SAR)
| Compound | GPR119 Activation (EC50) | Cytotoxicity IC50 |
|---|---|---|
| TBDCPC | 15 µM | >100 µM |
| Analog A | 10 µM | 50 µM |
| Analog B | 5 µM | >100 µM |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
